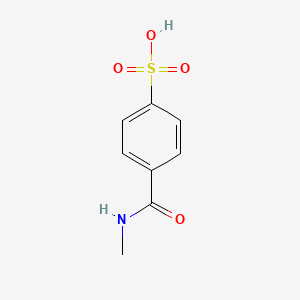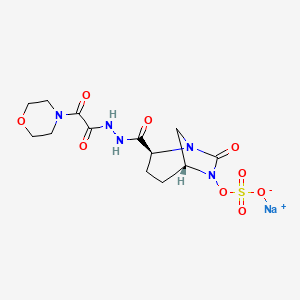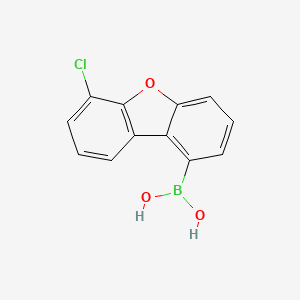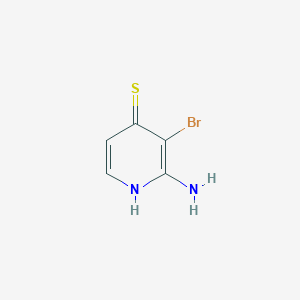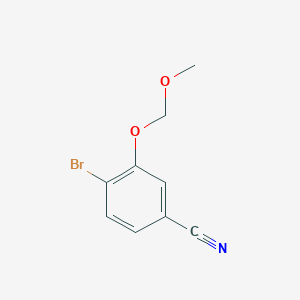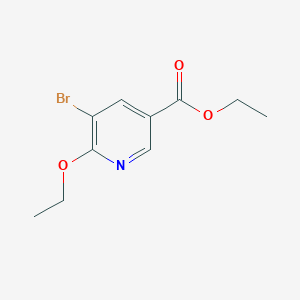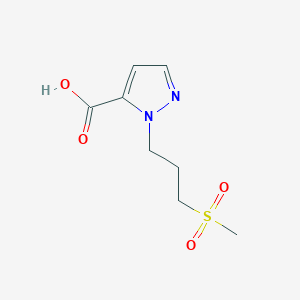
3-(tert-butyl)-N-methyl-4-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(tert-butyl)-N-methyl-4-nitroaniline: is an organic compound that belongs to the class of aniline derivatives It features a tert-butyl group, a nitro group, and a methyl group attached to the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-N-methyl-4-nitroaniline typically involves the nitration of 3-(tert-butyl)-N-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety and efficiency. The use of catalysts and optimized reaction parameters can further improve the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(tert-butyl)-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and acylation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Tin(II) chloride, hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, acyl chlorides.
Major Products Formed
Reduction: 3-(tert-butyl)-N-methyl-4-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(tert-butyl)-N-methyl-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(tert-butyl)-N-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-butyl)-4-nitroaniline: Lacks the N-methyl group.
N-methyl-4-nitroaniline: Lacks the tert-butyl group.
4-nitroaniline: Lacks both the tert-butyl and N-methyl groups.
Uniqueness
The combination of these groups provides a distinct steric and electronic environment, making it a valuable compound for various research and industrial purposes .
Propiedades
Fórmula molecular |
C11H16N2O2 |
|---|---|
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
3-tert-butyl-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)9-7-8(12-4)5-6-10(9)13(14)15/h5-7,12H,1-4H3 |
Clave InChI |
OZZMVWQJJDELJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)NC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


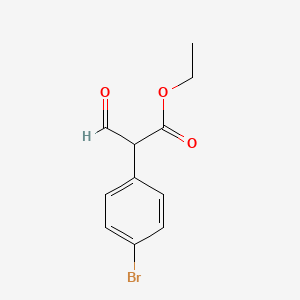
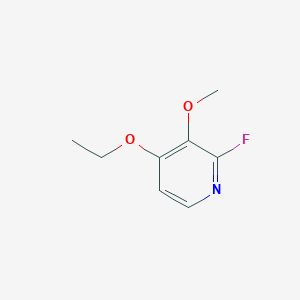
![(3aR,7aR)-1,3-Di-o-tolyl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13918024.png)



